

# Oral Bioavailability of BMS-986235 in Preclinical Research Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS-986235**

Cat. No.: **B1192409**

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## Introduction

**BMS-986235**, also known as LAR-1219, is a potent and selective agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor involved in the resolution of inflammation.[\[1\]](#)[\[2\]](#) [\[3\]](#) Its therapeutic potential is being explored for conditions characterized by chronic inflammation, such as heart failure.[\[1\]](#)[\[4\]](#) A critical aspect of preclinical drug development is the characterization of a compound's pharmacokinetic properties, including its oral bioavailability. This document provides a summary of the known oral bioavailability of **BMS-986235** in various research models and detailed protocols for its assessment.

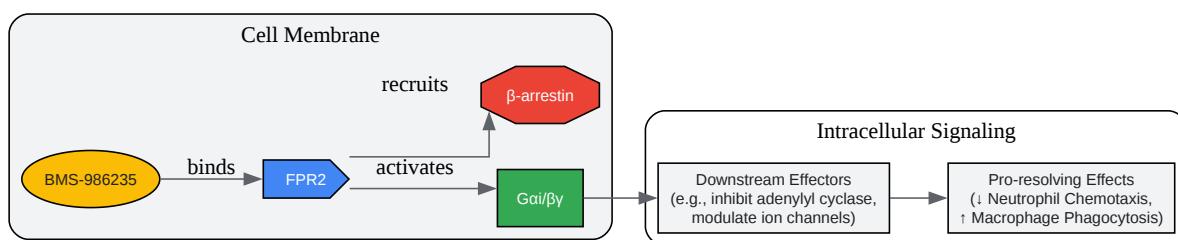
## Quantitative Data Summary

The oral bioavailability of **BMS-986235** has been evaluated in several preclinical species. The following table summarizes the available pharmacokinetic data.

Species	Dose (Oral)	Oral Bioavailability (%)	Cmax (nmol/L)	T1/2 (hours)	AUC0-inf (nmol/L·h)	Reference
Mouse	1 mg/kg	24	160	0.68	120	
Rat	1.0 mg/kg	67	Not Reported	Not Reported	Not Reported	
Dog	1.0 mg/kg	50	Not Reported	Not Reported	Not Reported	
Monkey	3.0 mg/kg	49	Not Reported	Not Reported	Not Reported	

## Signaling Pathway

**BMS-986235** selectively activates FPR2, which is coupled to inhibitory G proteins (G $\alpha$ i). This activation leads to downstream signaling cascades that modulate inflammatory responses, including the inhibition of neutrophil chemotaxis and stimulation of macrophage phagocytosis.



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**Figure 1:** Simplified signaling pathway of **BMS-986235** via the FPR2 receptor.

## Experimental Protocols

The following are detailed protocols for conducting an oral bioavailability study of **BMS-986235** in rodents. These protocols are based on standard preclinical methodologies and should be adapted to specific institutional guidelines and experimental needs.

## Protocol 1: In Vivo Oral Bioavailability Study in Rodents

This protocol outlines the procedure for administering **BMS-986235** to rodents and collecting blood samples for pharmacokinetic analysis.

### 1. Animal Models:

- Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
- Health Status: Animals should be healthy and acclimated to the facility for at least one week prior to the study.
- Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, unless fasting is required.

### 2. Formulation Preparation:

- Vehicle: A common vehicle for oral administration of small molecules is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like PEG300, Tween-80, and saline. For example, a formulation could be prepared by dissolving **BMS-986235** in DMSO and then diluting with PEG300, Tween-80, and saline.
- Concentration: Prepare the formulation to achieve the desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.

### 3. Study Design:

- Groups:
  - Intravenous (IV) Group: To determine the absolute bioavailability, a group of animals will receive **BMS-986235** intravenously (e.g., via tail vein injection). The dose should be lower than the oral dose (e.g., 0.5-1 mg/kg).

- Oral (PO) Group: This group will receive **BMS-986235** via oral gavage at the desired dose (e.g., 1-10 mg/kg).
- Fasting: Animals should be fasted overnight (approximately 12-16 hours) before dosing to ensure consistent absorption. Water should be available ad libitum.
- Sample Size: A minimum of 3-5 animals per group is recommended to obtain statistically meaningful data.

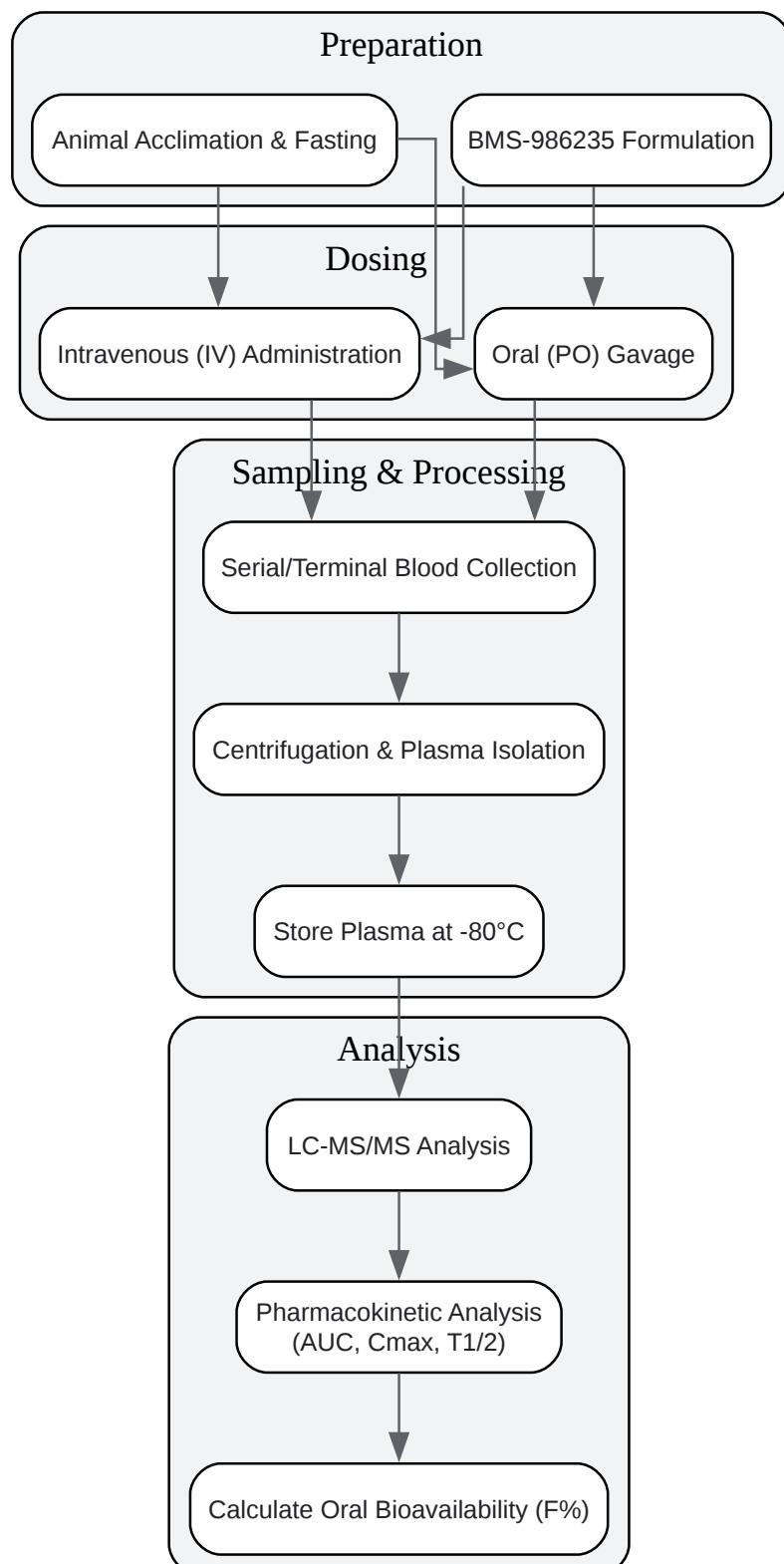
#### 4. Dosing Procedure (Oral Gavage):

- Restraint: Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel can be used to wrap the animal.
- Gavage Needle: Use a sterile, ball-tipped gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
- Administration:
  - Measure the distance from the animal's mouth to the last rib to estimate the length of insertion.
  - Gently insert the gavage needle into the esophagus. Do not force the needle.
  - Slowly administer the formulation.
  - Carefully remove the needle.
  - Monitor the animal for any signs of distress immediately after dosing.

#### 5. Blood Sample Collection:

- Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. Typical time points for an oral study are: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Technique:

- Serial Sampling: For rats, blood can be serially collected from the tail vein or saphenous vein.
- Terminal Sampling: For mice, where serial sampling of sufficient volume can be challenging, terminal blood collection via cardiac puncture under anesthesia may be necessary at each time point (requiring a separate group of animals for each time point).
- Sample Processing:
  - Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
  - Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
  - Transfer the plasma to clean tubes and store at -80°C until analysis.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for determining the oral bioavailability of **BMS-986235**.

## Protocol 2: Bioanalytical Method for BMS-986235 in Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of **BMS-986235** in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### 1. Materials and Reagents:

- **BMS-986235** reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled version of **BMS-986235**)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid or ammonium acetate for mobile phase modification
- Blank rodent plasma

### 2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.
- To 50  $\mu$ L of plasma in a microcentrifuge tube, add 150  $\mu$ L of cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

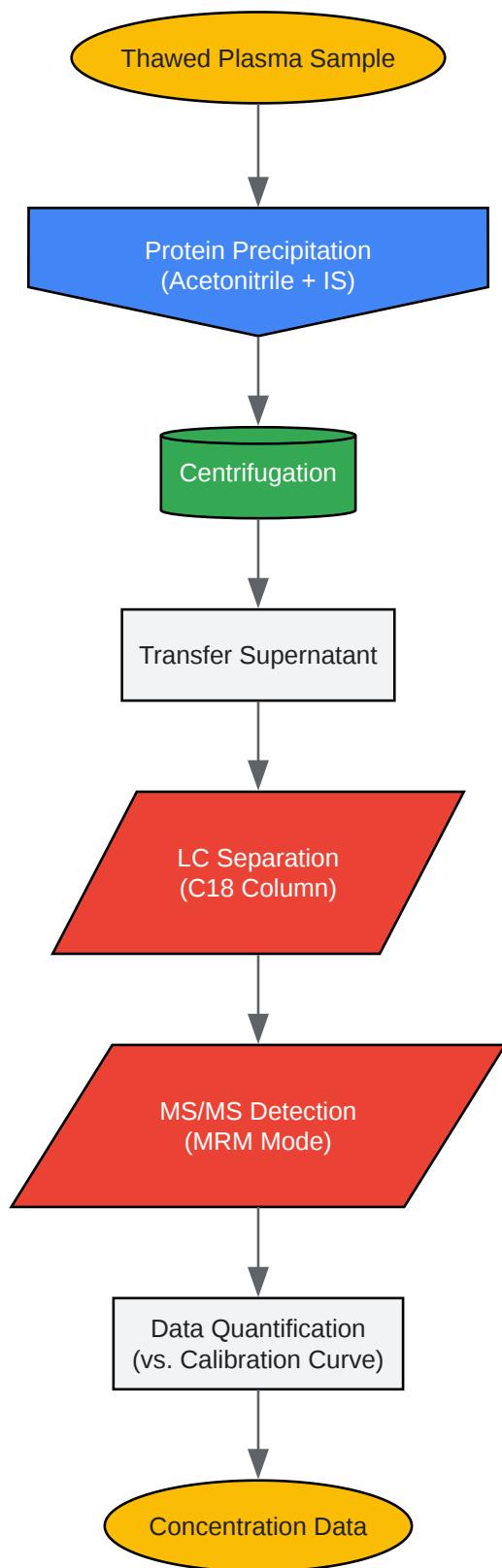
### 3. LC-MS/MS Conditions (Example):

- LC System: A standard HPLC or UPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m).
- Mobile Phase:

- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate **BMS-986235** from endogenous plasma components.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode is common for small molecules with nitrogen atoms.
- MRM Transitions: Optimize the precursor-to-product ion transitions for **BMS-986235** and the internal standard.

#### 4. Data Analysis and Calculation:

- Calibration Curve: Prepare a calibration curve by spiking known concentrations of **BMS-986235** into blank plasma and processing them alongside the study samples.
- Quantification: Determine the concentration of **BMS-986235** in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
- Pharmacokinetic Parameters: Use a validated software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as AUC, Cmax, and T1/2 from the plasma concentration-time data.
- Oral Bioavailability (F%) Calculation:
  - $$F\% = (AUC_{oral} / AUC_{IV}) \times (Dose_{IV} / Dose_{oral}) \times 100$$

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**Figure 3:** Workflow for the bioanalytical quantification of **BMS-986235** in plasma.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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